Ritodrine hydrochloride
Overview
Description
Ritodrine is an adrenergic beta agonist used to control premature labor . It is a potent tocolytic drug and a selective γ2-adrenoceptor agonist, widely used for the control of premature labor . It is chemically known as erythro-1-(p-hydroxy phenyl)-2-[2-(4-hydroxy phenyl) ethyl amino] propanol .
Synthesis Analysis
The synthesis of Ritodrine hydrochloride involves amidation condensation reaction with an acid binding agent such as triethylamine, pyridine, N-methylmorpholine, or diisopropylethylamine . A rapid and sensitive spectrophotometric method is described for the determination of ritodrine hydrochloride in both pure and dosage forms .
Molecular Structure Analysis
Ritodrine has a bulky N-substituent, which gives it high β2-selectivity . The 4’-hydroxy group on the benzene ring is important for activity as it is needed to form hydrogen bonds . The molecular formula of Ritodrine is C17H21NO3 .
Chemical Reactions Analysis
Ritodrine and amoxicillin form a pink-colored product with 3-methylbenzothiazolin-2-one hydrazone (MBTH) in the presence of ammonium cerium(IV) sulfate in acidic media . The absorption spectra of the colored products exhibit maximum absorption at 520 nm for Ritodrine .
Physical And Chemical Properties Analysis
Ritodrine hydrochloride has a molecular weight of 323.81 . It is a small molecule . The protein binding of Ritodrine is approximately 56% .
Scientific Research Applications
Methods of Application
Results or Outcomes: The use of Ritodrine hydrochloride can effectively control premature labor, reducing the risk of damage to newborn infants .
Prevention of Premature Births
Methods of Application
Results or Outcomes: The use of Ritodrine hydrochloride can effectively prevent premature births .
Treatment of Foetal Distress Syndrome
Methods of Application
Results or Outcomes: The use of Ritodrine hydrochloride can effectively treat Foetal distress syndrome .
Buccal Tablet Formulations of Ritodrine Hydrochloride
Methods of Application: The tablets were prepared using the direct compression method with alginate, lactose, magnesium stearate, and microcrystalline cellulose as excipients .
Results or Outcomes: The tablets were found to release Ritodrine hydrochloride at a controlled rate, maintaining an effective concentration in the plasma without exceeding the toxic level .
Prevention of Uterine Contractions
Methods of Application
Results or Outcomes: The use of Ritodrine hydrochloride can effectively prevent uterine contractions, thereby helping to delay premature labor .
Analytical Applications in Pharma Release Testing
Methods of Application
Results or Outcomes: The use of Ritodrine hydrochloride in pharma release testing helps ensure the quality and safety of pharmaceutical products .
Regulation of Negative Emotions in Patients with PROM
Methods of Application
Results or Outcomes: The application of the combined program can effectively reduce the inflammatory response of patients, regulate the negative emotions of patients, and improve the maternal and infant outcomes of patients .
Glucose Tolerance Test
Summary of Application
Ritodrine hydrochloride may produce an increase in serum levels of glucose, insulin, and free fatty acids, and a decrease in serum potassium. It temporarily elevates results of glucose tolerance test .
Methods of Application
Results or Outcomes: The use of Ritodrine hydrochloride can effectively elevate the results of glucose tolerance test .
Safety And Hazards
Ritodrine hydrochloride may damage fertility or the unborn child and is harmful if swallowed . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.ClH/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13;/h2-9,12,17-21H,10-11H2,1H3;1H/t12-,17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLSITKDRVDKRV-XHXSRVRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045438 | |
Record name | Ritodrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ritodrine hcl | |
CAS RN |
23239-51-2 | |
Record name | Ritodrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R*,S*)-4-hydroxy-α-[1-[[2-(4-hydroxyphenyl)ethyl]amino]ethyl]benzyl alcohol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.362 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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